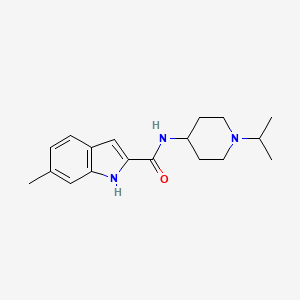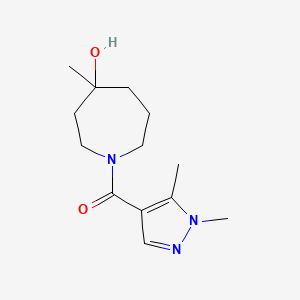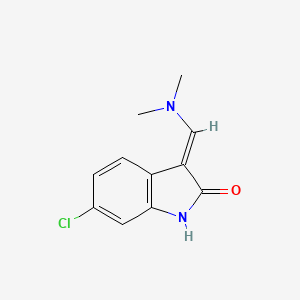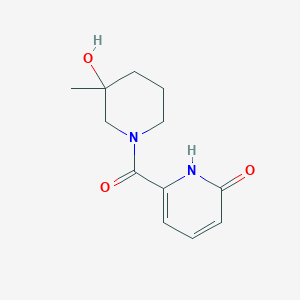
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide, also known as MPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound has gained attention due to its unique chemical structure and promising biological properties.
Mécanisme D'action
The mechanism of action of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal activity.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Furthermore, this compound has been found to increase the activity of antioxidant enzymes and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized using standard organic chemistry techniques. Furthermore, this compound has been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using this compound in lab experiments. The compound is relatively new and has not been extensively studied. Furthermore, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that target specific biological pathways.
Orientations Futures
There are several future directions for the study of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide. First, more research is needed to understand the mechanism of action of this compound and how it exerts its biological effects. Second, more studies are needed to determine the efficacy of this compound in animal models of neurodegenerative diseases and cancer. Third, the development of this compound analogs may lead to the discovery of compounds with improved biological properties. Finally, the use of this compound in combination with other drugs may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methyl-1H-indole-6-carboxylic acid with thionyl chloride to form 2-chloro-6-methyl-1H-indole. The second step involves the reaction of 2-chloro-6-methyl-1H-indole with N-(1-propan-2-ylpiperidin-4-yl)propionamide to form this compound. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(2)21-8-6-15(7-9-21)19-18(22)17-11-14-5-4-13(3)10-16(14)20-17/h4-5,10-12,15,20H,6-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNCFAACXNFQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)




![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)

![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)
